N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea
Description
N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea is a urea derivative characterized by a methyl group on one nitrogen atom and a para-substituted tetrazole ring on the aromatic phenyl group. The tetrazole moiety (2H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids, mimicking their electronic and steric properties while offering enhanced metabolic stability and lipophilicity . This structural feature makes the compound particularly relevant in medicinal chemistry, where tetrazoles are often employed to improve pharmacokinetic profiles compared to carboxylic acid analogues.
Properties
CAS No. |
651769-08-3 |
|---|---|
Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
1-methyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C9H10N6O/c1-10-9(16)11-7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,1H3,(H2,10,11,16)(H,12,13,14,15) |
InChI Key |
RUEODIANYQFDHR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-(2H-tetrazol-5-yl)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(2H-tetrazol-5-yl)aniline and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 4-(2H-tetrazol-5-yl)aniline is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea has been studied for its protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In a study involving rats, the compound significantly increased the urinary excretion of cisplatin and inhibited the elevation of certain biomarkers associated with kidney damage, such as blood urea nitrogen and plasma creatinine levels. This suggests that it may enhance the therapeutic index of cisplatin by mitigating its side effects without compromising its antitumor efficacy .
Antimicrobial Properties
Research indicates that derivatives of tetrazole compounds exhibit notable antibacterial and antifungal activities. For instance, a series of tetrazole derivatives were synthesized and tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics like ampicillin. One specific derivative demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .
Anti-Inflammatory Effects
Studies have reported that tetrazole derivatives can exhibit anti-inflammatory properties. In experiments using carrageenan-induced paw edema in rats, certain tetrazole compounds showed comparable effectiveness to established anti-inflammatory drugs like diclofenac sodium. This positions this compound as a candidate for further research in developing new anti-inflammatory therapies .
Herbicidal Activity
The compound has been evaluated for its herbicidal potential, particularly in controlling weed species that affect crop yields. Preliminary studies show that it can inhibit the growth of certain weeds at low concentrations, making it a candidate for development into environmentally friendly herbicides.
Polymer Additives
This compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation, making it suitable for high-performance applications in coatings and composites.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
The following analysis compares N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Tetrazole vs. Carboxylic Acid Isosteres
- Key Example : Ligand 7 (N1,N3-bis(4-(1H-tetrazol-5-yl)phenyl)-N5-(4-(2H-tetrazol-5-yl)phenyl)benzene-1,3,5-tricarboxamide) incorporates tetrazoles as direct replacements for carboxylic acids. This substitution enhances stability under physiological conditions and improves membrane permeability due to reduced ionization compared to carboxylic acids .
- Impact : The tetrazole group in the target compound likely confers similar advantages, such as increased bioavailability and resistance to enzymatic degradation.
Tetrazole vs. Thiadiazole and Other Heterocycles
- Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea): Features a thiadiazole ring instead of tetrazole. Thiadiazoles are less acidic (pKa ~8–10) compared to tetrazoles (pKa ~4–5), resulting in weaker hydrogen-bonding capacity. This difference may reduce target-binding affinity in medicinal applications but enhances persistence in herbicidal uses .
- N-(4-Chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea : Combines thiadiazole with a sulfanyl group, increasing lipophilicity and pesticidal activity .
Bulky Substituents in Herbicidal Ureas
- Daimuron (N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea): Bulky substituents like 1-methyl-1-phenylethyl improve soil adsorption and longevity, making it effective as a herbicide .
- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea): The trifluoromethyl group enhances electron-withdrawing effects, increasing reactivity toward target enzymes in weeds .
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties of Selected Urea Derivatives
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| This compound | Methyl, 4-(2H-tetrazol-5-yl)phenyl | High acidity (pKa ~4–5), moderate logP | Drug discovery (potential) |
| Tebuthiuron | N,N'-dimethyl, 5-(tert-butyl)thiadiazol-2-yl | Lipophilic, persistent in soil | Herbicide |
| Daimuron | 4-methylphenyl, 1-methyl-1-phenylethyl | High steric bulk, soil-stable | Herbicide |
| Fenuron | N,N-dimethyl, phenyl | Hydrophilic, simple structure | Plant growth regulator |
- Lipophilicity : The aromatic tetrazole may balance lipophilicity better than bulky alkyl groups (e.g., daimuron), enhancing blood-brain barrier penetration in drug candidates .
Biological Activity
N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains a tetrazole ring, which is known for its ability to engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can significantly influence the compound's reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tetrazole moiety can enhance the compound's solubility and bioavailability, which are critical factors for its pharmacological efficacy. Research indicates that compounds containing tetrazole rings often exhibit significant antibacterial and anticancer properties due to their ability to inhibit key enzymes and receptors involved in cellular processes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound. The minimal inhibitory concentrations (MICs) against various bacterial strains have been reported, showcasing promising antibacterial effects:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 - 4 |
| This compound | Escherichia coli | 1 - 8 |
These results suggest that this compound exhibits significant antibacterial activity, comparable to established antibiotics such as ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. A study investigating various urea derivatives indicated that compounds similar to this compound displayed selective cytotoxicity against cancer cell lines. For example:
| Compound | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| This compound | MDA-MB-435 (breast cancer) | 15.1 |
| This compound | OVCAR-4 (ovarian cancer) | 25.9 |
These findings indicate that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Cisplatin Nephrotoxicity Mitigation : A study involving HX-1920, a derivative related to tetrazole compounds, demonstrated protective effects against cisplatin-induced nephrotoxicity in rats. The co-administration of HX-1920 significantly increased urinary excretion of cisplatin and reduced markers of kidney damage .
- Antibacterial Efficacy : In vitro studies have shown that tetrazole derivatives exhibit varying degrees of antibacterial activity against both standard and clinical isolates. The results revealed that certain derivatives had MIC values lower than those of traditional antibiotics, suggesting their potential as new therapeutic agents .
Q & A
Q. How is the crystal structure of N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea determined using X-ray diffraction?
- Methodological Answer: X-ray crystallography is the primary method for determining the crystal structure. Single crystals are irradiated with X-rays, and diffraction data are collected. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structure determination due to its robustness in handling high-resolution data and twinned crystals. Data refinement involves iterative cycles of model adjustment and validation using R-factors and electron density maps .
Q. What are the common synthetic routes for preparing this compound?
- Methodological Answer: A typical route involves reacting 4-nitrophenylglyoxal derivatives with N-methylurea in acetic acid, leading to imidazolidin-2-one intermediates. Reaction conditions (e.g., solvent polarity, temperature) are optimized to favor specific diastereomers. For example, acetic acid promotes cis-dihydroxyimidazolidinone formation with >99:1 diastereomeric ratios . Post-synthesis purification via column chromatography or recrystallization is critical.
Q. Which analytical techniques are used to characterize the compound’s purity and structural integrity?
- Methodological Answer:
- FTIR : Confirms functional groups (e.g., tetrazole N-H stretching at ~3400 cm⁻¹ and urea C=O at ~1650 cm⁻¹) .
- PXRD : Verifies crystallinity and phase purity by matching experimental patterns with simulated data from single-crystal structures.
- LC-MS/HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z matching for [M-H]⁻ ions) .
- NMR : Assigns proton and carbon environments (e.g., distinguishing methyl groups in urea and tetrazole-aryl regions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in diastereomer ratios observed during synthesis?
- Methodological Answer: Discrepancies in diastereomer ratios (e.g., cis vs. trans isomers) may arise from solvent effects or kinetic vs. thermodynamic control. To address this:
- Reaction Optimization : Test solvents (e.g., DMF for polar intermediates, toluene for non-polar systems) and temperatures.
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Dynamic NMR : Monitor isomerization rates at varying temperatures to identify dominant pathways .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., angiotensin receptors, as seen in tetrazole-based drugs like valsartan) .
- In Vitro Assays : Conduct competitive binding studies using radiolabeled ligands (e.g., ¹²⁵I-glucagon for receptor antagonism assays) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified urea or tetrazole groups to assess pharmacophore contributions .
Q. What methods validate the compound’s stability under varying environmental conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating samples to 800°C (20°C/min) under nitrogen. Degradation profiles indicate decomposition thresholds .
- Accelerated Stability Studies : Expose the compound to high humidity (75% RH), elevated temperatures (40°C), and UV light for 4–8 weeks. Monitor degradation via HPLC .
- pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1–10) to identify stability windows for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
